molecular formula C18H23ClFN5OS B2956889 N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride CAS No. 1215604-51-5

N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride

Cat. No.: B2956889
CAS No.: 1215604-51-5
M. Wt: 411.92
InChI Key: ZRLJTZLOVDELMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride is a recognized potent and selective ATP-competitive inhibitor of Janus Kinase 3 (JAK3). Its high selectivity for JAK3 over other JAK isoforms (JAK1, JAK2, TYK2) makes it a critical pharmacological tool for dissecting the specific role of JAK3 signaling in cellular processes . The JAK-STAT pathway, and JAK3 specifically, is a central node in cytokine signaling essential for the development and function of immune cells, particularly lymphocytes. Consequently, this compound is extensively used in basic research to investigate the mechanisms of autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as in hematological malignancies where JAK signaling is dysregulated. By selectively inhibiting JAK3, researchers can probe intracellular signaling cascades, study immune cell activation and proliferation, and evaluate the potential of targeted inhibition for therapeutic intervention in a research setting.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN5OS.ClH/c1-12-11-14(23(4)21-12)17(25)24(10-6-9-22(2)3)18-20-16-13(19)7-5-8-15(16)26-18;/h5,7-8,11H,6,9-10H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLJTZLOVDELMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N(CCCN(C)C)C2=NC3=C(C=CC=C3S2)F)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including antibacterial and antitumor properties, alongside relevant case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Molecular Formula : C19H20ClFN4O3S
  • Molecular Weight : Approximately 438.9 g/mol
  • Structural Components :
    • A dimethylamino propyl side chain
    • A fluorobenzothiazole moiety
    • A pyrazole ring

This unique combination may enhance its solubility and biological activity compared to other similar compounds.

Antibacterial Properties

Research indicates that the compound exhibits moderate antibacterial activity against various bacterial strains. A study published in Molecules (2013) assessed its efficacy against Staphylococcus aureus and Escherichia coli, revealing that while it showed some effectiveness, it was not as potent as standard antibiotics. Further investigation is needed to elucidate its mechanism of action and potential for resistance development.

Antitumor Activity

Similar compounds have been linked to antitumor properties. For example, derivatives containing the benzothiazole and pyrazole moieties have demonstrated cytotoxic effects against cancer cell lines. The specific mechanisms through which these compounds exert their antitumor effects often involve the inhibition of key enzymes or pathways essential for cancer cell proliferation .

Study 1: Antibacterial Activity Assessment

In a controlled laboratory setting, the compound was tested against a panel of bacterial strains. The results indicated:

  • Effective Against : Staphylococcus aureus, Escherichia coli
  • Inhibition Zone Diameter : Ranged from 10 to 15 mm, indicating moderate activity.

Further studies are required to explore the in vivo efficacy and potential therapeutic applications.

Study 2: Antitumor Efficacy

A recent study evaluated the cytotoxicity of similar compounds on human cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
  • IC50 Values : Ranged from 5 to 20 µM, suggesting significant cytotoxicity.

The mechanisms involved may include apoptosis induction and cell cycle arrest, warranting further exploration into the specific pathways affected by this compound.

The biological activity of this compound is believed to involve interactions with various molecular targets, including:

  • Enzymes (e.g., kinases)
  • Receptors (e.g., G-protein coupled receptors)
    These interactions can lead to modulation of critical biological pathways, contributing to its pharmacological effects.

Summary Table of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReferences
AntibacterialStaphylococcus aureus, E. coliModerate inhibition
AntitumorHeLa, MCF-7 cancer cellsSignificant cytotoxicity

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their differentiating features:

Compound Name Benzothiazole Substituent Pyrazole Substituents Salt Form Key Structural Impact
Target Compound 4-fluoro 1,3-dimethyl Hydrochloride Fluorine’s electron-withdrawing effect enhances dipole interactions and binding affinity.
N-(3-(dimethylamino)propyl)-1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide hydrochloride 6-methyl 1-methyl Hydrochloride Methyl’s electron-donating effect increases hydrophobicity; reduced hydrogen-bonding potential .
5-Chloro-N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3d) N/A (fluorophenyl) 4-cyano, 3-methyl Neutral Fluorophenyl group on pyrazole enhances π-π stacking but lacks benzothiazole’s rigidity .

Key Observations :

  • The 4-fluoro substituent on the benzothiazole ring in the target compound improves target engagement compared to 6-methyl in ’s analog, as fluorine’s electronegativity favors polar interactions.
  • The 1,3-dimethylpyrazole in the target compound increases steric hindrance and metabolic stability relative to 1-methylpyrazole in ’s compound.

Key Observations :

  • Salt forms (hydrochloride) in the target and compounds significantly enhance solubility compared to neutral analogs like 3d .
  • Synthetic yields for benzothiazole-containing compounds (target and ) are likely lower than pyrazole-fluorophenyl analogs (e.g., 3d: 71% yield) due to steric challenges .
Spectroscopic and Analytical Data
  • ¹H-NMR : The target compound’s benzothiazole 4-fluoro substituent would deshield adjacent protons, producing distinct aromatic signals (δ ~7.5–8.0 ppm), differing from ’s 6-methyl analog (δ ~7.2–7.6 ppm).
  • Mass Spectrometry : The target’s [M+H]+ is expected at ~460.1, aligning with ’s analog (observed [M+H]+ ~450–460) .
  • Elemental Analysis : Hydrochloride salts (target and ) show higher nitrogen content (~18–20%) compared to neutral compounds like 3d (19.97% N) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing this compound, and how can intermediates be characterized?

  • Synthesis Protocol : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical procedure involves reacting a pyrazole-thiazole precursor with 3-(dimethylamino)propyl chloride in a polar aprotic solvent (e.g., DMF or DMSO) using a base like K₂CO₃ to deprotonate reactive sites. For example, details a similar protocol for pyrazole derivatives using DMF and K₂CO₃ under ambient conditions .
  • Characterization : Intermediates should be validated via ¹H/¹³C NMR, FT-IR, and elemental analysis. highlights the use of melting point analysis and LC-MS for purity assessment, while discrepancies between calculated and experimental elemental composition data (C, H, N) confirm structural integrity .

Q. How should researchers select optimal solvents and catalysts to maximize yield and purity?

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in SN₂ reactions, as shown in and . For acid-sensitive steps, methylene chloride or THF may be preferable .
  • Catalyst Optimization : Use DOE (Design of Experiments) to screen catalysts (e.g., Pd for cross-coupling) and bases (K₂CO₃ vs. NaH). emphasizes statistical methods like factorial design to minimize experimental runs while identifying critical variables (e.g., temperature, molar ratios) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected ¹H NMR peaks) be resolved during structural validation?

  • Root Cause Analysis : Unexpected peaks may arise from rotamers, residual solvents, or byproducts. Compare experimental NMR data with computational predictions (DFT-based simulations) or reference spectra of analogous compounds ( ). For example, used 2D NMR (COSY, HSQC) to resolve overlapping signals in benzothiazole derivatives .
  • Mitigation : Recrystallization or column chromatography (silica gel, eluent: DCM/MeOH) can isolate pure fractions. describes pH-controlled precipitation for thiadiazole analogs .

Q. What computational methods predict substituent effects on reactivity and regioselectivity in the pyrazole-thiazole core?

  • Quantum Chemical Modeling : Apply density functional theory (DFT) to calculate Fukui indices for electrophilic/nucleophilic sites. highlights ICReDD’s approach using reaction path searches and transition-state analysis to predict regioselectivity in heterocyclic systems .
  • Machine Learning : Train models on existing reaction datasets (e.g., PubChem) to forecast optimal substituents for bioactivity. demonstrates this for agrochemical design .

Q. How can reaction kinetics studies elucidate rate-determining steps in carboxamide bond formation?

  • Experimental Design : Use in-situ FT-IR or HPLC to monitor reactant consumption. For example, tracked ester-to-amide conversion via LC-MS peak integration .
  • Kinetic Profiling : Apply the Eyring equation to determine activation parameters (ΔH‡, ΔS‡) under varying temperatures. recommends DOE to isolate temperature-dependent effects .

Q. What methodologies assess the impact of fluorine substitution on electronic properties and bioactivity?

  • Spectroscopic Analysis : Compare ¹⁹F NMR chemical shifts and Hammett constants (σ) to quantify electron-withdrawing effects. correlates fluorine position with herbicidal activity in triazole-thiones .
  • Biological Assays : Use SAR (Structure-Activity Relationship) studies with fluorinated analogs. details fluorophenyl triazole carboxamides tested for enzyme inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.